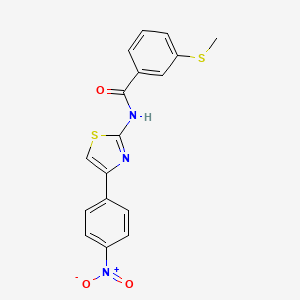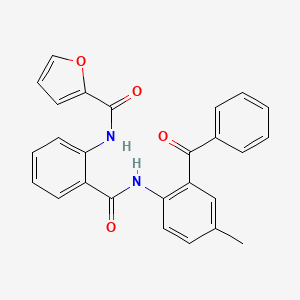![molecular formula C16H16BrNOS B2588039 N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-methylpropanamide CAS No. 400088-78-0](/img/structure/B2588039.png)
N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-methylpropanamide is a chemical compound . It has been studied for its potential antimicrobial effects .
Synthesis Analysis
The synthesis of this compound involves the design and creation of novel compounds, containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .Molecular Structure Analysis
The molecular structure of this compound was confirmed through various spectroscopic techniques, including elemental analysis, MS, NMR, UV/VIS, and FTIR . The data obtained were in accordance with the assigned structures .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 350.27334 . Further details about its physical and chemical properties are not available in the retrieved resources.Applications De Recherche Scientifique
Quantum Mechanical and Spectroscopic Studies
Research into compounds with structural similarities to "N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-methylpropanamide" often involves quantum mechanical and spectroscopic studies to understand their electronic properties and molecular interactions. For example, studies on bicalutamide analogs have utilized density functional theory (DFT) and various spectroscopic methods to characterize molecular geometries and electronic structures, providing insights into their interaction mechanisms with biological targets (Chandralekha et al., 2019).
Synthesis and Biological Activity
Synthesis of heterocyclic compounds from similar precursors has been explored for their potential biological activities. One study detailed the efficient synthesis of 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles, showcasing methodologies that could be applicable to synthesizing compounds with similar functional groups for biological evaluation (Kobayashi et al., 2013).
Antimicrobial and Anticancer Evaluation
The antimicrobial and anticancer activities of sulfonamide derivatives have been a significant area of research. Studies have synthesized and evaluated sulfanilamide derivatives for their thermal properties and biological activities, including antimicrobial effects, which could provide a foundation for assessing the biological relevance of similar compounds (Lahtinen et al., 2014).
Photocyclization Reactions
Photocyclization studies of compounds containing bromophenyl groups have revealed interesting pathways for synthesizing complex structures, which could be relevant for exploring the reactivity and potential applications of "this compound" in materials science or as a precursor for biologically active molecules (Nishio et al., 2005).
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(4-bromophenyl)sulfanylphenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNOS/c1-11(2)16(19)18-13-5-9-15(10-6-13)20-14-7-3-12(17)4-8-14/h3-11H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENPHFNZOVKJLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Fluoropyridin-4-yl)-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2587956.png)


![methyl 1-[(4-isopropylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B2587961.png)
![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2587963.png)
![1-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2587964.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2587968.png)

![4-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)thieno[3,2-d]pyrimidine](/img/structure/B2587970.png)
![(E)-5-(2-nitrobenzylidene)-2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2587971.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide](/img/structure/B2587972.png)
![N~6~-[2-(diethylamino)ethyl]-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2587976.png)
![1-[2-(4-Fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2587977.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2587978.png)